Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC18745677
Molecular Formula: C25H35NO4
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H35NO4 |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C25H35NO4/c1-25(2,3)30-24(27)14-16-28-18-19-29-17-15-26(20-22-10-6-4-7-11-22)21-23-12-8-5-9-13-23/h4-13H,14-21H2,1-3H3 |
| Standard InChI Key | IZNPJUIPYBOAML-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 3-[2-[2-(dibenzylamino)ethoxy]ethoxy]propanoate, reflects its three primary structural components:
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A tert-butyl ester (1,1-dimethylethyl) group at the carboxyl terminus.
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A propanoic acid backbone substituted at the third carbon.
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A polyether-dibenzylamine chain consisting of two ethoxy units and a bis(phenylmethyl)amino group .
Table 1: Key Chemical Identifiers
Structural Analysis
The molecule’s architecture combines hydrophobic (tert-butyl, benzyl) and hydrophilic (ether, ester) regions, conferring amphiphilic properties. The dibenzylamine group introduces potential coordination sites for metal ions, while the ether linkages enhance conformational flexibility. The tert-butyl ester acts as a sterically hindered protecting group, commonly employed to stabilize carboxylic acids during synthetic sequences.
Synthesis and Reaction Mechanisms
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | 2-(Dibenzylamino)ethanol, K2CO3, DMF |
| 2 | Etherification | 2-Chloroethanol, NaH, THF |
| 3 | Esterification | Boc anhydride, DMAP, CH2Cl2 |
Mechanistic Considerations
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Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. The bulky tert-butyl group slows hydrolysis compared to methyl or ethyl esters .
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Dibenzylamine Reactivity: The amine may participate in alkylation or act as a ligand in metal-catalyzed reactions. Hydrogenolysis of the benzyl groups could yield a primary amine.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2). Limited water solubility due to hydrophobic tert-butyl and benzyl groups.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. The ether linkages resist oxidation under mild conditions .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) ≈ 1730 cm⁻¹ (ester), ν(N-H) ≈ 3300 cm⁻¹ (amine), and ν(C-O-C) ≈ 1100 cm⁻¹ (ether).
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NMR: ¹H NMR would show tert-butyl singlet (δ 1.4 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and ether/amine protons (δ 3.5–4.0 ppm).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s tert-butyl ester and dibenzylamine groups make it a candidate for:
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Prodrug Synthesis: Esterase-mediated hydrolysis releases bioactive carboxylic acids.
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Peptide Modification: Incorporation into peptide backbones to enhance bioavailability .
Catalysis and Ligand Design
The dibenzylamine moiety can coordinate transition metals (e.g., Pd, Cu), potentially serving as a ligand in cross-coupling reactions or asymmetric catalysis.
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | Cool, dry, inert atmosphere |
| Disposal | Incineration or licensed waste facility |
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